
2-Acetoxypropanal
Overview
Description
2-Acetoxypropanal (CAS No. 66875-69-2) is an organic compound characterized by a propanal backbone with an acetoxy group (-OAc) at the second carbon position. Its molecular formula is C₅H₈O₃, and it exists as a chiral molecule, with enantiomers separable via gas chromatography (GC) methods . The compound’s structure combines an aldehyde group (providing electrophilic reactivity) and an acetoxy ester moiety (prone to hydrolysis or transesterification).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetoxypropanal can be synthesized through several methods. One common approach involves the reaction of propanal with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the acetylation of the aldehyde group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Acetoxypropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group
Major Products Formed:
Oxidation: 2-Acetoxypropanoic acid.
Reduction: 2-Acetoxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Acetoxypropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving metabolic pathways and enzyme reactions.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 2-acetoxypropanal exerts its effects involves its reactivity as an aldehyde and an ester. The compound can participate in nucleophilic addition reactions at the aldehyde group and nucleophilic substitution reactions at the ester group. These reactions are facilitated by the presence of specific enzymes or catalysts, which target the molecular structure of this compound .
Comparison with Similar Compounds
Functional Group-Based Comparisons
Table 1: Structural and Functional Group Comparisons
Key Insights :
- Aldehyde Reactivity: Unlike esters or ethers (e.g., Ethyl 2-ethoxypropanoate), this compound’s aldehyde group enables nucleophilic addition reactions, making it valuable in synthesizing imines or alcohols .
- Ester vs. Ether Stability : The acetoxy group in this compound is more hydrolytically labile than ethoxy or methoxy groups in analogs like 2-Ethoxy-2-methylpropanal .
- Steric Effects : 3-Hydroxy-2,2-dimethylpropanal’s dimethyl groups reduce aldehyde reactivity compared to this compound’s linear structure .
Key Insights :
- Chiral Utility: this compound’s enantiomers can be resolved via GC, offering advantages in asymmetric synthesis over non-chiral analogs like Ethyl acetate .
- Metabolic Stability: Deuterated analogs (e.g., 2-Acetoxy-2-methyl-1-propanol-d6) show enhanced tracking in biological systems, but this compound’s aldehyde may confer different pharmacokinetics .
- Toxicity Profile: Unlike phenoxypropanoic acids (linked to variable toxicity), this compound’s aldehyde and ester groups may reduce bioaccumulation risks .
Physicochemical Properties
Table 3: Physical Properties and Reactivity
Property | This compound | 2-Acetoxy-1-ethoxypropane | 3-Hydroxy-2,2-dimethylpropanal |
---|---|---|---|
Molecular Weight (g/mol) | 132.12 | 146.18 | 118.13 |
Functional Reactivity | Aldehyde + ester hydrolysis | Ether + ester hydrolysis | Aldehyde + alcohol oxidation |
Vapor Pressure (20°C) | Not reported | 0.227 kPa | Not reported |
Key Insights :
- Volatility : 2-Acetoxy-1-ethoxypropane’s higher vapor pressure suggests greater volatility than this compound, which may impact handling in industrial settings .
- Hydrolytic Sensitivity : Both this compound and 2-Acetoxy-1-ethoxypropane undergo ester hydrolysis, but the former’s aldehyde may accelerate degradation under acidic conditions .
Biological Activity
2-Acetoxypropanal, also known as propanal-2-acetate, is an organic compound classified as an aldehyde with the molecular formula CHO. It features an acetoxy group at the second carbon position of propanal. This compound has garnered interest in various fields, particularly in pharmacology and toxicology, due to its potential biological activities.
- Molecular Formula : CHO
- Molecular Weight : 116.11 g/mol
- CAS Number : 90728-00-8
Biological Activities
The biological activity of this compound has been explored through various studies, revealing its potential therapeutic applications and mechanisms of action.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. A study demonstrated that compounds similar to this compound showed strong binding affinities to key proteins involved in oxidative stress pathways, suggesting a protective role against cellular damage .
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It has been observed to inhibit the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory process. The compound's interaction with NF-κB pathways indicates its potential utility in managing inflammatory diseases .
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including breast (MDAMB231), cervical (HeLa), and liver (HepG2) cancer cells. Results indicated that the compound can induce apoptosis in these cells, with IC50 values suggesting moderate potency compared to established chemotherapeutics like 5-fluorouracil (5-FU). The mechanism appears to involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Molecular Docking Studies : Computational studies have shown that this compound binds effectively to various target proteins, including those involved in inflammation and apoptosis pathways. For example, docking studies revealed favorable interactions with COX-2 and NF-κB, indicating potential as an anti-inflammatory agent .
- Cell Signaling Pathways : The compound influences several signaling pathways related to stress response and apoptosis. By modulating these pathways, it can enhance cellular resilience against oxidative stress and promote cancer cell death.
Case Studies
Several case studies have documented the therapeutic potential of compounds related to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Acetoxypropanal, and how can researchers validate their purity and yield?
- Methodological Answer :
- Step 1 : Review primary literature for common synthetic pathways (e.g., acetylation of propanal derivatives or oxidation of allylic alcohols) .
- Step 2 : Use analytical techniques like <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity, comparing peaks to reference data (e.g., NIST Chemistry WebBook ).
- Step 3 : Quantify purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC), ensuring retention times match standards .
- Step 4 : Report yield calculations with error margins (±5%) to reflect instrumental precision .
Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?
- Methodological Answer :
- Step 1 : Measure vapor pressure using static or dynamic methods (e.g., isoteniscope) at 20°C, referencing EPA DSSTox guidelines for calibration .
- Step 2 : Determine solubility in polar/non-polar solvents via gravimetric analysis, reporting averages from triplicate trials .
- Step 3 : Tabulate critical properties (e.g., boiling point, logP) using validated databases (e.g., ECHA or NIST) and disclose measurement conditions .
- Example Table :
Property | Value (Mean ± SD) | Method | Source |
---|---|---|---|
Vapor Pressure (20°C) | 0.227 kPa ± 0.01 | Dynamic Method | EPA DSSTox |
LogP | 1.2 ± 0.1 | HPLC Retention Model | NIST |
Q. What analytical methods are recommended for detecting this compound in complex mixtures?
- Methodological Answer :
- Step 1 : Employ GC-MS with electron ionization (EI) for volatile fractions, using m/z fragments (e.g., parent ion at m/z 116) as diagnostic markers .
- Step 2 : For non-volatile matrices, use LC-MS/MS with multiple reaction monitoring (MRM) transitions to enhance specificity .
- Step 3 : Validate methods via spike-and-recovery experiments in relevant solvents (e.g., acetonitrile/water), reporting recovery rates (85–115%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Step 1 : Cross-reference spectral libraries (e.g., NIST, PubChem) to identify outliers, noting solvent or concentration effects on peak shifts .
- Step 2 : Replicate disputed experiments under controlled conditions (e.g., inert atmosphere, standardized NMR pulse sequences) .
- Step 3 : Perform statistical meta-analysis of published data to quantify variability (e.g., RSD >10% indicates methodological inconsistencies) .
Q. What strategies are effective for elucidating the biological activity mechanisms of this compound?
- Methodological Answer :
- Step 1 : Use molecular docking simulations to predict binding affinities with target proteins (e.g., oxidoreductases), validating with in vitro enzyme inhibition assays .
- Step 2 : Conduct transcriptomic profiling (RNA-seq) on exposed cell lines to identify dysregulated pathways (e.g., oxidative stress response) .
- Step 3 : Correlate in vitro findings with in vivo toxicity models (e.g., zebrafish embryos), adjusting dosages to reflect physiological relevance .
Q. How can researchers address reproducibility challenges in catalytic applications of this compound?
- Methodological Answer :
- Step 1 : Document catalyst preparation (e.g., metal loading, calcination temperature) and reaction conditions (pH, solvent purity) in granular detail .
- Step 2 : Use design of experiments (DoE) to isolate variables (e.g., temperature vs. catalyst concentration) affecting yield .
- Step 3 : Share raw datasets and protocols via open-access repositories to enable third-party validation .
Q. What ethical and safety protocols are critical when handling this compound in interdisciplinary studies?
- Methodological Answer :
- Step 1 : Follow GHS hazard classifications (e.g., H315, H319) for lab handling, including fume hood use and PPE requirements .
- Step 2 : Disclose conflict of interest (COI) statements if collaborating with industrial partners .
- Step 3 : Archive raw data for 5–10 years post-publication to comply with institutional ethics policies .
Q. Guidance for Data Reporting and Publication
- Data Contradictions : Explicitly discuss discrepancies in physicochemical or biological data, attributing them to methodological variability or sample degradation .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra, chromatograms, and synthetic protocols in public databases .
- Ethical Compliance : Use "participants" instead of "subjects" in human studies and obtain informed consent for data sharing .
Properties
IUPAC Name |
1-oxopropan-2-yl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPNKAYSGWCQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944728 | |
Record name | 1-Oxopropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22094-23-1 | |
Record name | 2-(Acetyloxy)propanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22094-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Formylethyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Oxopropan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-formylethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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